molecular formula C10H13N3O2S B3360125 N-(2-Imidazolidinylidene)-p-toluenesulfonamide CAS No. 884-99-1

N-(2-Imidazolidinylidene)-p-toluenesulfonamide

Cat. No.: B3360125
CAS No.: 884-99-1
M. Wt: 239.3 g/mol
InChI Key: WYWMMZFTXGQLCR-UHFFFAOYSA-N
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Description

N-(2-Imidazolidinylidene)-p-toluenesulfonamide is a chemical compound of significant research interest, particularly within the field of sulfonamide chemistry. Sulfonamide derivatives are widely investigated for their diverse biological activities and pharmacological potential. Related compounds in this family, such as other p-toluenesulfonamide derivatives, have demonstrated notable activity as inhibitors of skeletal muscle myosin function, providing insights into muscle contraction mechanisms . Furthermore, certain p-toluenesulfonamide derivatives are recognized for their antineoplastic properties, showing promise as anti-cancer agents in pre-clinical studies for various cancers, which underscores the potential of this chemical class in drug discovery and development . As a stable, organic synthetic intermediate, this compound may also be applicable in the synthesis of more complex target molecules for research purposes. This product is intended for laboratory and research use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWMMZFTXGQLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347036
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-99-1
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Field of Imidazolidinylidene Chemistry

N-(2-Imidazolidinylidene)-p-toluenesulfonamide can be considered a functionalized derivative of an N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes, which are compounds that contain a neutral carbon atom with a lone pair of electrons and two other substituents. The imidazolidinylidene ring is a saturated five-membered ring containing two nitrogen atoms adjacent to the carbene center. This structural feature provides significant electronic stabilization to the otherwise highly reactive carbene.

The nitrogen atoms, with their lone pairs of electrons, donate electron density into the empty p-orbital of the carbene carbon, a phenomenon known as π-backbonding. This delocalization of electrons is a key factor in the stability of NHCs. The substituents on the nitrogen atoms also play a crucial role in both the steric and electronic properties of the NHC. In the case of this compound, one of the nitrogen atoms is substituted with a p-toluenesulfonyl (tosyl) group. This electron-withdrawing group significantly influences the electronic properties of the imidazolidinylidene ring, modulating its nucleophilicity and basicity compared to traditional NHCs bearing alkyl or aryl substituents.

The study of such N-functionalized NHCs is a burgeoning area of research, as the introduction of a functional group directly onto the heterocyclic ring can impart novel catalytic activities and allow for post-synthetic modifications.

Significance of the Sulfonamide Moiety in Organic Synthesis and Reactivity Studies

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (in this case, the p-tolyl group), is a cornerstone of organic chemistry. upenn.edu Sulfonamides are known for their remarkable versatility and have found widespread applications in medicinal chemistry and materials science.

From a synthetic standpoint, the sulfonamide group can be introduced through various methods, most commonly by the reaction of a sulfonyl chloride with an amine. upenn.edu The reactivity of the sulfonamide moiety itself is diverse. The N-H bond of a primary or secondary sulfonamide is acidic and can be deprotonated to form a sulfonamidate anion, a potent nucleophile. The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent functional groups.

In the context of N-(2-Imidazolidinylidene)-p-toluenesulfonamide, the tosyl group serves multiple purposes. It acts as a protecting group for the nitrogen atom, influences the electronic environment of the imidazolidinylidene ring, and can potentially participate in or direct chemical reactions. The presence of the sulfonamide group opens up avenues for further functionalization and allows for the molecule to engage in a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Overview of N Containing Heterocyclic Compounds and Their Research Relevance

Nitrogen-containing heterocyclic compounds are a vast and indispensable class of organic molecules that are ubiquitous in nature and synthetic chemistry. researchgate.netmdpi.com Their structures are integral to a wide array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. researchgate.netnih.gov In contemporary research, these compounds are central to the development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.com

The significance of N-heterocycles stems from several key features:

Structural Diversity: The ability of nitrogen to exist in various oxidation states and bonding environments leads to an immense variety of heterocyclic ring systems, each with unique three-dimensional shapes and electronic properties.

Biological Activity: The presence of nitrogen atoms often imparts specific biological functions, as they can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. researchgate.net

Coordination Chemistry: The lone pair of electrons on the nitrogen atom makes many N-heterocycles excellent ligands for metal ions, leading to their widespread use in catalysis and materials science.

Imidazolidinylidene-based structures, such as the one found in N-(2-Imidazolidinylidene)-p-toluenesulfonamide, are a prominent subclass of N-heterocycles. Their application as precursors to N-heterocyclic carbenes has revolutionized the field of organometallic catalysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. For N-(2-Imidazolidinylidene)-p-toluenesulfonamide, these calculations can elucidate key aspects of its chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of molecules like this compound. DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), can be used to optimize the molecular structure and determine various parameters. researchgate.netresearchgate.net

The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties. For instance, calculations can reveal the planarity of the imidazolidinylidene ring and the orientation of the p-toluenesulfonamide (B41071) group relative to it.

Table 1: Calculated Geometrical Parameters for this compound using DFT

ParameterValue
C-N (imidazolidine ring) Bond Length1.35 Å
C=N Bond Length1.30 Å
N-S Bond Length1.65 Å
S=O Bond Length1.45 Å
C-S Bond Length1.78 Å
N-C-N Bond Angle108°
O-S-O Bond Angle120°
C-S-N Bond Angle105°

Note: The values in this table are illustrative and based on typical values for similar compounds calculated using DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich imidazolidinylidene ring, while the LUMO is often centered on the electron-withdrawing p-toluenesulfonamide group. This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. aimspress.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: The values in this table are representative examples for this class of molecules.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformations may exist. Computational methods can be used to map the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry.

By scanning the rotation around key bonds, such as the N-S and C-S bonds, researchers can identify the most stable conformers (energy minima on the PES) and the transition states that connect them. This information is valuable for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.comdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target.

MD simulations can be used to explore the conformational landscape of the molecule, study its solvation properties, and investigate its interactions with other molecules. For example, simulations could model how the molecule binds to the active site of an enzyme, providing insights into its mechanism of action as a potential drug candidate. mdpi.com

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net

For instance, DFT calculations can predict the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental NMR data. Ultraviolet-visible (UV-Vis) absorption spectra can also be simulated to understand the electronic transitions within the molecule. researchgate.net This correlation between calculated and experimental data provides a powerful tool for structural elucidation and characterization.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic TechniqueCalculated ParameterExperimental Value
IR SpectroscopyC=N stretch~1650 cm⁻¹
S=O stretch~1350, 1160 cm⁻¹
¹H NMRAromatic protons7.2 - 7.8 ppm
Imidazolidine (B613845) protons3.5 - 4.0 ppm
¹³C NMRC=N carbon~160 ppm
Aromatic carbons120 - 145 ppm

Note: The experimental values are typical ranges for similar compounds and the calculated parameters are expected to be in close agreement.

In Silico Modeling of Reaction Mechanisms and Catalytic Cycles

In silico modeling is a valuable tool for investigating the mechanisms of chemical reactions and catalytic cycles involving this compound. This compound is related to N-heterocyclic carbenes (NHCs), which are known to be effective organocatalysts for a variety of reactions. beilstein-journals.orgrsc.org

Computational methods can be used to model the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. nih.gov By calculating the energies of these species, researchers can determine the activation barriers for different reaction steps and identify the rate-determining step. This information is crucial for understanding how the catalyst works and for designing more efficient catalysts. For example, modeling could be used to study the role of the imidazolidinylidene moiety in stabilizing key intermediates in a catalytic cycle. researchgate.net

Applications in Organic Synthesis and Catalysis

As a Versatile Reagent in Complex Organic Transformations

The bifunctional nature of N-(2-Imidazolidinylidene)-p-toluenesulfonamide lends itself to a variety of applications in the construction of complex molecular architectures.

While direct studies on this compound as a precursor for N-heterocycles are not extensively documented, the embedded N-sulfonyl guanidine (B92328) moiety is a recognized synthon for the formation of various nitrogen-containing ring systems. Guanidines and their derivatives are instrumental in the synthesis of heterocycles such as pyrimidines and imidazoles. The tosyl group in this compound can act as both a protecting group and a leaving group, facilitating cyclization reactions to form fused heterocyclic systems. For instance, analogous N-sulfonyl guanidines have been utilized in palladium-catalyzed carboamination reactions to construct cyclic guanidines.

A plausible synthetic utility is in the construction of 2-aminoimidazoles through reactions of N-propargyl guanidines, where the tosyl group is readily cleavable. This suggests that this compound could serve as a stable precursor that, upon activation, participates in cyclization cascades to yield complex N-heterocyclic scaffolds.

Cascade and domino reactions, which involve a series of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. The structure of this compound is well-suited for such reaction sequences. The presence of multiple reactive sites—the nucleophilic nitrogen atoms and the electrophilic sulfonyl group—allows for the initiation of a cascade of bond-forming events.

For example, a process could be envisioned where an initial reaction at one of the nitrogen atoms triggers a subsequent cyclization involving the tosyl group. N-sulfonyl guanidines have been shown to participate in cascade reactions for the synthesis of symmetrically substituted guanidines. nih.gov Although specific examples involving this compound are not prevalent in the literature, its structural motifs are analogous to those found in substrates for palladium-catalyzed cascade reactions that form polyheterocycles. liu.edu

Reaction TypePotential Role of this compoundPotential Products
Intramolecular CyclizationPrecursor with a latent nucleophilic amine and an electrophilic sulfonyl center.Fused bicyclic N-heterocycles.
Palladium-Catalyzed CascadeSubstrate for multi-bond forming sequences.Complex polyheterocyclic systems.
Radical Cascade ReactionsPotential participant in radical addition and cyclization sequences. nih.govHighly functionalized nitrogen-containing molecules. nih.gov

The p-toluenesulfonamide (B41071) (tosyl) group is a well-established and robust protecting group for primary and secondary amines in organic synthesis. organic-chemistry.orgnih.gov Its incorporation into the this compound structure imparts stability to the cyclic guanidine core, allowing for selective transformations at other parts of a molecule.

The key features of the tosyl group as a protecting moiety in this context include:

Stability: Tosylamides are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. nih.gov

Introduction: The tosyl group can be readily introduced by reacting the corresponding amine with p-toluenesulfonyl chloride in the presence of a base. organic-chemistry.org

Cleavage: While the tosyl group is known for its stability, it can be removed under specific, often harsh, reducing conditions (e.g., sodium in liquid ammonia (B1221849), or with strong acids). nih.gov This robustness allows for its use in multi-step syntheses where other protecting groups might be labile.

The presence of the tosyl group in this compound effectively masks one of the nitrogen atoms of the guanidine functionality, thereby directing the reactivity of the molecule. This "protection" is crucial in synthetic strategies that require the sequential functionalization of different nitrogen atoms within a molecule.

Protecting GroupProtected FunctionalityKey Stability FeaturesCommon Deprotection Conditions
p-Toluenesulfonyl (Tosyl)Primary and Secondary AminesStable to a broad range of acidic and basic conditions, as well as many oxidizing and reducing agents. nih.govStrong reducing agents (e.g., Na/NH3), strong acids (e.g., HBr/AcOH). nih.gov

Role in Advanced Catalytic Systems

The imidazolidinylidene core of this compound positions it as a precursor to a saturated N-heterocyclic carbene (NHC). NHCs have emerged as a pivotal class of ligands in transition metal catalysis and as powerful organocatalysts in their own right.

N-heterocyclic carbenes are highly effective ligands for transition metals due to their strong σ-donating properties, which stabilize the metal center and promote catalytic activity. The imidazolidinylidene moiety of the title compound is a saturated NHC, which generally forms more flexible and sterically accessible metal complexes compared to their unsaturated imidazolylidene counterparts.

Olefin Metathesis: Ruthenium complexes bearing NHC ligands are among the most powerful and versatile catalysts for olefin metathesis. The use of imidazolylidene ligands has been shown to enhance the activity and stability of these catalysts. cmu.edu While specific studies employing this compound as a ligand in this context are yet to be reported, its structural similarity to known high-performance NHC ligands suggests its potential in this area. The electronic and steric properties of the NHC can be tuned by the substituents on the nitrogen atoms, and the tosyl group in this compound would exert a significant electronic influence.

C-H Activation: Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of unreactive C-H bonds. The development of effective ligands is crucial for the reactivity and selectivity of these transformations. nih.govnih.gov Bifunctional ligands have been shown to accelerate the C-H cleavage step. nih.gov The this compound, once deprotonated to the NHC and coordinated to a metal center, could potentially act as a bifunctional ligand where the sulfonamide oxygen could interact with the substrate or the metal center, influencing the catalytic cycle.

Catalytic ReactionPotential Role of this compound Derived LigandRelevant Metal Centers
Olefin MetathesisStabilizing N-heterocyclic carbene ligand for enhanced catalyst activity and stability. cmu.eduRuthenium cmu.edunih.gov
C-H ActivationPotentially bifunctional ligand to accelerate C-H cleavage. nih.govPalladium nih.govnih.gov

Chiral guanidines and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. They can act as Brønsted bases or as hydrogen-bond donors to activate substrates and control the stereochemical outcome of a reaction.

If this compound is synthesized from a chiral diamine, the resulting chiral cyclic guanidine could serve as a chiral organocatalyst or a chiral inducer. The rigid imidazolidine (B613845) ring can provide a well-defined chiral environment around the catalytically active site. The tosyl group would modulate the basicity and hydrogen-bonding ability of the guanidine core.

Chiral guanidine catalysts have been shown to be effective in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The development of chiral analogs of this compound could therefore open up new avenues in asymmetric organocatalysis. The predictable stereochemical models that have been developed for other chiral catalysts could potentially be applied to systems based on this scaffold. nih.gov

Based on the conducted research, there is a significant lack of specific information available in the public domain regarding "this compound" and its direct application as a building block for the construction of diverse chemical libraries. The search results primarily discuss the broader parent compound, p-toluenesulfonamide, and its general uses in organic synthesis.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound" for this specific application. To maintain scientific accuracy and adhere to the user's strict content inclusions, the article cannot be written without sufficient data and research findings.

Derivatives and Analogues of N 2 Imidazolidinylidene P Toluenesulfonamide: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted N-(2-Imidazolidinylidene)sulfonamides

The synthesis of substituted N-(2-imidazolidinylidene)sulfonamides can be achieved through several synthetic routes, often involving the condensation of a substituted ethylenediamine (B42938) precursor with a sulfonamide-containing electrophile or a related synthetic equivalent. One common approach involves the reaction of a substituted N-(pyrimidin-2-yl)benzenesulfonamide with a suitable precursor to form the imidazolidine (B613845) ring. For example, the reaction of sulfadiazine (B1682646) with 4-amino acetophenone (B1666503) yields a Schiff base, which can then react with glycine (B1666218) to form a 2-methyl-5-oxoimidazolidin-1-yl) moiety attached to the N-(pyrimidin-2-yl)benzenesulfonamide core. researchgate.net

Another synthetic strategy focuses on building the imidazolidine ring from a hydrazine (B178648) derivative. For instance, the treatment of a substituted aromatic isothiocyanate with a carbohydrazide (B1668358) in glacial acetic acid affords a hydrazine-1-carbothioamide. Subsequent refluxing of this intermediate with chloroacetyl chloride in a solvent such as DMF yields N-(4-oxo-3-substituted-2-sulfanylideneimidazolidin-1-yl)carboxamides. ijpcbs.com While this example results in a carboxamide rather than a sulfonamide directly attached to the imidazolidine nitrogen, the methodology demonstrates a viable pathway to constructing the substituted imidazolidine ring system, which could be adapted for the synthesis of the target sulfonamides.

The following table summarizes a selection of synthesized substituted N-(2-imidazolidinylidene)sulfonamide derivatives and related compounds, highlighting the diversity of achievable structures.

Compound IDImidazolidine SubstituentsSulfonamide MoietySynthetic PrecursorsReference
1 2-(4-aminophenyl)-2-methyl-5-oxoN-(pyrimidin-2-yl)benzenesulfonamideSulfadiazine, 4-amino acetophenone, glycine researchgate.net
2 4-oxo-3-phenyl-2-sulfanylidene8-nitronaphtho[2,1-b]furan-2-carboxamide8-nitronaphtho[2,1-b]furan-2-carbohydrazide, phenylisothiocyanate, chloroacetyl chloride ijpcbs.com

Investigation of Electronic and Steric Effects on Reactivity

The reactivity of N-(2-imidazolidinylidene)-p-toluenesulfonamide derivatives is significantly influenced by the electronic and steric nature of the substituents on both the imidazolidine and the p-toluenesulfonamide (B41071) moieties. Electron-withdrawing groups on the sulfonamide portion can have a profound impact on the electronic properties of the entire molecule. For instance, the replacement of a methyl group with an electron-withdrawing sulfonamide group on a pyridine (B92270) ring has been shown to decrease the energy of both pi and sigma orbitals, with a notable stabilization of the LUMO (pi). nih.gov This dual effect can alter the affinity of the molecule for binding partners, weakening sigma-bonding while potentially improving retro-pi-bonding with certain metal ions. nih.gov

In the context of catalysis, the steric and electronic properties of the sulfonamide moiety in chiral Brønsted acids have been demonstrated to be crucial for their enantioselectivity. While significant steric hindrance within the catalytic cavity may not be the primary driver for enantioselectivity, the presence of extended aromatic systems on the sulfonamide can lead to substantial differences in the reaction outcome. mcgill.ca This suggests that π-stacking interactions between the sulfonamide moiety of the catalyst and the substrate play a critical role in directing the binding orientation and influencing the stereochemical course of the reaction. mcgill.ca Conversely, π-stacking interactions that are distant from the active site may have a detrimental effect on controlling the substrate's orientation. mcgill.ca

The table below provides examples of how electronic and steric effects can modulate the reactivity and properties of related sulfonamide-containing compounds.

Compound TypeSubstituent VariationObserved EffectImplication for ReactivityReference
Heterocyclic SulfonamideMethyl vs. Sulfonamide groupGlobal decrease in π and σ orbital energies, LUMO stabilizationWeakened σ-bonding, improved retro-π-bonding nih.gov
Chiral Brønsted AcidPhenyl vs. Naphthyl on sulfonamideSignificant difference in enantiomeric excess of productπ-stacking interactions are crucial for substrate orientation mcgill.ca

Systematic Variations of the p-Toluenesulfonamide Moiety and Their Impact

Systematic modifications of the p-toluenesulfonamide moiety in N-(2-imidazolidinylidene)sulfonamides and related structures have been explored to modulate their chemical and biological properties. By introducing different substituents onto the aryl ring of the sulfonamide, researchers can fine-tune the electronic and lipophilic character of the molecule, which in turn can influence its reactivity and interactions with biological targets.

In a study on 2-aryl-4-anilinoquinazolines bearing a sulfonamide group, the position of the sulfonamide on the aniline (B41778) ring (ortho, meta, or para) was varied. doi.org This regioisomeric exploration revealed significant differences in the inhibitory activity against various carbonic anhydrase isoforms, highlighting the importance of the spatial arrangement of the sulfonamide group for molecular recognition. doi.org

The following table illustrates some systematic variations of the aryl sulfonamide moiety and their reported impact.

Core StructureVaried Substituent on Aryl SulfonamidePosition of VariationObserved ImpactReference
N-phenylsulfonamideVariousNot specifiedAltered enzyme inhibitory activity nih.gov
N-(thiazol-2-yl)benzenesulfonamide-H, -CH₃, -OCH₃, -NO₂paraNot specified, but allows for SAR studies nih.gov
4-anilinoquinazoline-SO₂NH₂ortho, meta, paraDifferent inhibitory profiles against carbonic anhydrase isoforms doi.org

Future Research Directions and Emerging Paradigms

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of N-(2-Imidazolidinylidene)-p-toluenesulfonamide and its analogues often results in molecules with one or more stereocenters, particularly when substituted imidazolidine (B613845) rings are targeted. Currently, many synthetic routes yield racemic mixtures, yet the biological and material properties of individual enantiomers can differ significantly. A critical future direction is the development of synthetic methodologies that afford high levels of stereocontrol.

Research efforts are anticipated to focus on:

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to control the formation of stereocenters during the cyclization or functionalization of the imidazolidine ring. This approach has been successful in the synthesis of other nitrogen-containing heterocycles.

Chiral Auxiliaries: Employing removable chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Desymmetrization: Developing methods for the enantioselective functionalization of meso-intermediates, a powerful strategy that has been applied to cyclic sulfonimidamides. researchgate.net

Achieving high enantioselectivity is paramount for developing compounds with optimized properties. For instance, the regioselective synthesis of novel imidazolidin-2-ones has been achieved via the intramolecular cyclization of urea (B33335) derivatives, demonstrating the feasibility of controlling reaction pathways in related systems. mdpi.com Similarly, highly regio- and stereoselective methods have been developed for the synthesis of other complex p-toluenesulfonamide (B41071) derivatives, setting a precedent for future work in this area. nih.gov

Integration with Automated Synthesis and High-Throughput Screening for Reaction Optimization

To accelerate the discovery of novel derivatives and optimize reaction conditions, the integration of automated synthesis platforms and high-throughput screening (HTS) is becoming essential. These technologies allow for a large number of reactions to be performed and analyzed in a fraction of the time required by traditional methods.

Future paradigms in this area will likely involve:

Robotic Synthesis Platforms: Utilizing liquid handling robots to prepare microtiter plates containing a wide array of starting materials, catalysts, and solvents to rapidly explore the reaction space.

Rapid Analytical Techniques: Employing high-throughput mass spectrometry techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), to analyze the outcome of thousands of reactions per day. nih.govnih.gov This method has been successfully used to screen for N-alkylation and Suzuki coupling reactions, which are relevant to the modification of the this compound scaffold. semanticscholar.org

Data-Driven Optimization: Combining HTS data with machine learning algorithms to predict optimal reaction conditions and guide the design of subsequent experiments, creating an efficient cycle of discovery and optimization.

High-throughput experimentation has already proven effective in identifying optimal catalyst systems for the synthesis of related enantioenriched cyclic sulfonimidamides, showcasing the power of this approach. researchgate.net

MethodologyObjectiveKey AdvantagesRelevant Application Example
Automated Liquid HandlingRapidly prepare diverse reaction arrays in microtiter plates.High precision, reduced manual error, increased throughput.Screening of solvents, catalysts, and bases for coupling reactions.
DESI-MS ScreeningUltra-fast analysis of reaction outcomes directly from plates.Minimal sample preparation, analysis time of ~1 second per reaction. semanticscholar.orgIdentifying successful product formation in amine alkylation reactions. nih.gov
Parallel Synthesis ReactorsPerform multiple reactions simultaneously under controlled conditions.Efficient comparison of reaction parameters (temperature, pressure).Optimization of conditions for sulfonamide bond formation.
Machine Learning AlgorithmsAnalyze HTS data to predict optimal conditions and guide new experiments.Identifies complex relationships in large datasets, accelerates optimization.Modeling catalyst performance based on structural features.

Exploration of this compound in Materials Science and Polymer Chemistry (non-biological applications)

While much of the focus on sulfonamides has been in medicinal chemistry, the unique structural and electronic properties of this compound make it an intriguing candidate for applications in materials science. The p-toluenesulfonamide moiety itself is already used in the production of plasticizers, resins, and as a curing agent for epoxy resins, enhancing mechanical properties and durability. chemicalbook.comnih.gov

Future research could explore the incorporation of the this compound unit into polymer backbones or as a functional pendant group. Potential areas of investigation include:

High-Performance Polymers: The rigid and polar nature of the molecule could contribute to polymers with high thermal stability, specific solubility profiles, or enhanced mechanical strength. Organosulfur compounds containing sulfur-nitrogen bonds are known to have applications in polymer chemistry. rsc.org

Functional Materials: The imidazolidinylidene group, with its electron-donating properties, and the sulfonamide group, an electron-withdrawing group, create an interesting electronic profile. This could be exploited in the design of organic electronic materials, such as charge-transport layers in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Coatings and Adhesives: Leveraging the known use of p-toluenesulfonamide in paints, coatings, and adhesives, new derivatives could be designed to act as improved cross-linking agents or adhesion promoters. chemicalbook.comnih.gov

This avenue of research remains largely untapped and represents a significant opportunity for innovation beyond the traditional biological applications of sulfonamides.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While traditional kinetic studies provide valuable information, advanced spectroscopic techniques can offer unprecedented insight into the transient species and transition states that govern these reactions.

Emerging paradigms in mechanistic studies include:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and 2D-IR spectroscopy can monitor molecular dynamics on the timescale of bond vibrations and electronic transitions. nih.govnih.gov Such methods could be used to directly observe the formation and decay of short-lived reaction intermediates. Research on the ultrafast photodissociation dynamics of imidazole, a related heterocyclic system, demonstrates the applicability of these techniques to understanding the behavior of the core ring structure. rsc.org

In Situ Monitoring: The use of spectroscopic methods (e.g., Raman, IR, NMR) to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture. This provides detailed kinetic profiles and can help identify unexpected reaction pathways.

Computational Synergy: Combining experimental data from advanced spectroscopy with high-level computational modeling to build a comprehensive picture of the reaction energy landscape and elucidate the precise roles of catalysts and solvents.

These advanced studies will move the field beyond static pictures of reaction pathways to a dynamic understanding of how these molecules transform, enabling more rational and efficient chemical synthesis.

Computational Design of Novel Imidazolidinylidene Sulfonamide Derivatives with Tailored Reactivity

Computational chemistry and in silico design have become indispensable tools in modern chemical research. For the this compound scaffold, these methods offer a powerful approach to designing new molecules with finely tuned electronic, steric, and reactive properties before their synthesis is attempted in the lab.

Future research will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their observed reactivity or properties. mdpi.commdpi.com This allows for the prediction of activity for novel, unsynthesized compounds.

Molecular Docking and Dynamics: While often used in drug discovery, these techniques can also model the interaction of derivatives with catalysts or reagents, providing insight into reaction selectivity and efficiency. rsc.orgnih.govresearchgate.net

Density Functional Theory (DFT): Calculating electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity, stability, and potential applications in materials science. rsc.org DFT is also invaluable for mapping reaction mechanisms and calculating the transition state energies of proposed pathways. nih.gov

These computational approaches enable a "design-on-demand" paradigm, where molecules can be computationally screened and optimized for a specific purpose, significantly reducing the experimental effort required to discover derivatives with desired traits.

Computational TechniquePrimary ApplicationPredicted Properties
QSARPredicting the activity of new derivatives based on existing data.Reactivity, catalytic efficiency, binding affinity. mdpi.com
Molecular DockingSimulating the binding of a molecule to a catalyst or receptor active site.Binding energy, preferred orientation, key interactions. researchgate.net
Molecular Dynamics (MD)Simulating the movement and interaction of molecules over time.Conformational stability, solvent effects, dynamic interactions. nih.gov
DFTCalculating electronic structure and reaction energy profiles.HOMO/LUMO energies, reaction barriers, intermediate stability. rsc.org
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Bioavailability, metabolic pathways, potential toxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing N-(2-Imidazolidinylidene)-p-toluenesulfonamide and related derivatives?

  • Methodological Answer : A common approach involves reacting heterocyclic thiones (e.g., benzimidazoline-2-thione) with chloramine-T (N-chloro-p-toluenesulfonamide) in methanol. The reaction pathway depends on the order of reagent addition: direct mixing yields disulfides, while reverse addition produces symmetrical sulfonamide derivatives. Structural confirmation requires NMR analysis to resolve ambiguities, such as distinguishing between disulfide and monomeric sulfonamide products .

Q. Which analytical techniques are critical for characterizing the structural symmetry of sulfonamide derivatives?

  • Methodological Answer : High-resolution NMR spectroscopy is essential. For example, in the synthesis of bis(toluenesulfonamide) derivatives, NMR data (e.g., equivalence of tosyl proton signals and aromatic proton splitting patterns) confirmed a symmetrical structure, revising earlier hypotheses based solely on elemental analysis . IR spectroscopy and X-ray crystallography may supplement structural validation.

Q. How is this compound utilized in biochemical research?

  • Methodological Answer : Derivatives like TSQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide) serve as zinc ion fluorescent probes. TSQ’s cell permeability and selectivity for Zn²⁺ in physiological conditions (even with Ca²⁺/Mg²⁺ present) make it ideal for tracking intracellular zinc dynamics. Optimization involves adjusting substituents on the quinoline ring to enhance binding affinity .

Advanced Research Questions

Q. How do reaction conditions influence the electrophilic cyclization of N-alkenyl-p-toluenesulfonamides?

  • Methodological Answer : The chloramine-T/I₂ system enables efficient cyclization of N-(4-pentenyl)-p-toluenesulfonamide into iodomethylated pyrrolidines. Comparative studies (e.g., Table 1 in ) show that iodine alone yields moderate results (~50%), but adding NaHCO₃ or Na₂CO₃ improves regioselectivity and yield (up to 85%). Solvent polarity and temperature are critical for minimizing side reactions.

Q. What strategies resolve contradictions in structural assignments of sulfonamide derivatives?

  • Methodological Answer : Discrepancies between elemental analysis and spectroscopic data often arise. For instance, a product initially assigned as a disulfide (based on sulfur content) was revised to a monomeric sulfonamide after NMR revealed equivalent tosyl groups and symmetry. Cross-validation with X-ray crystallography or mass spectrometry is recommended for ambiguous cases .

Q. How can stereoselective aminobromination be achieved in sulfonamide synthesis?

  • Methodological Answer : Alkylidenecyclopropanes undergo stereoselective aminobromination using p-toluenesulfonamide and N-bromosuccinimide (NBS). The reaction proceeds via a radical mechanism, with the Z-isomer favored due to steric hindrance. Optimizing solvent (e.g., CH₂Cl₂) and temperature (0–25°C) enhances selectivity (>90% Z) .

Q. What alternative synthetic routes exist for N-p-tosyl heterocycles?

  • Methodological Answer : N-Trimethylsilyl-p-toluenesulfonamide reacts with ditosylates (e.g., 3-oxa-1,5-pentadiol ditosylate) to form morpholine or pyrrolidine derivatives. This method avoids harsh conditions (e.g., strong bases) and enables modular synthesis of tosyl-protected heterocycles, useful in medicinal chemistry .

Comparative Data Highlights

Reaction SystemYield (%)Key ConditionsReference
Chloramine-T/I₂ + NaHCO₃85CH₃CN, 60°C, 12 h
Iodine alone50CH₂Cl₂, rt, 24 h
NBS + p-toluenesulfonamide90 (Z)CH₂Cl₂, 0°C, 6 h

Key Research Gaps and Recommendations

  • Mechanistic Studies : Detailed kinetic analyses of electrophilic cyclization (e.g., radical vs. ionic pathways) are needed .
  • Toxicity Profiling : Limited data exist on long-term exposure effects of sulfonamide derivatives. Follow OECD guidelines for in vivo studies .
  • Functionalization : Explore post-synthetic modifications (e.g., N-acetylation ) to enhance bioactivity or solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.